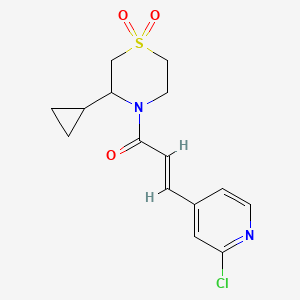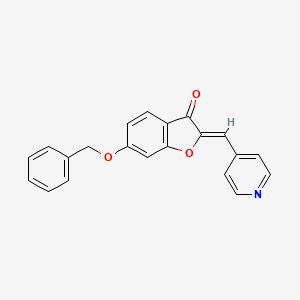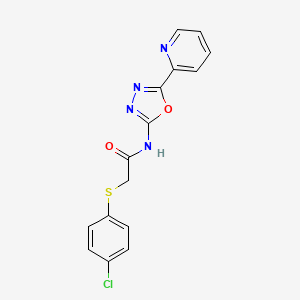
2-((4-chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
科学的研究の応用
Oxidation Reactivity Channels
One study describes synthetic routes and chemical oxidation results for compounds closely related to 2-((4-chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide. Chemical oxidations with peracetic acid, m-chloroperbenzoic acid, and OXONE on similar compounds yield products characterized by spectroscopic methods, including X-ray crystallography (Pailloux et al., 2007).
Pharmacological Evaluation
Another study focuses on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, demonstrating their antibacterial and anti-enzymatic potential. The study provides insights into the synthesis process and the structural elucidation of these compounds, along with their pharmacological evaluation against bacterial strains (Nafeesa et al., 2017).
Corrosion Inhibitors
In the field of materials science, a study was conducted on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for their potential as corrosion inhibitors. This research shows the effectiveness of similar compounds in preventing corrosion in steel coupons in acidic and mineral oil mediums, indicating the compounds' practical applications in corrosion prevention (Yıldırım & Cetin, 2008).
Biological Assessment
A study on the synthesis and biological assessment of triazolo[4,3-a]pyridine-3-yl acetamides, incorporating an 1,2,4-oxadiazole cycle, reveals the method for synthesizing a diverse set of acetamides with potential biological properties. This research highlights the synthetic approach and pharmacological activity prognosis, offering a new pathway for synthesizing functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-10-4-6-11(7-5-10)23-9-13(21)18-15-20-19-14(22-15)12-3-1-2-8-17-12/h1-8H,9H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACBFQCSJDJOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


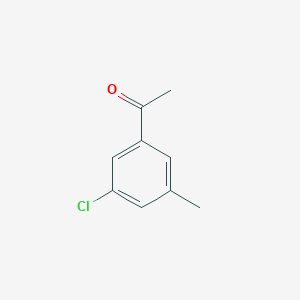
![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)
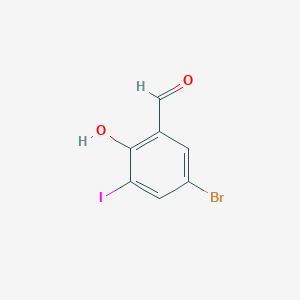
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2556687.png)

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)
